chemical structure and properties of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid
chemical structure and properties of 4-(Piperazin-1-YL)piperidine-4-carboxylic acid
An In-Depth Technical Guide to 4-(Piperazin-1-YL)piperidine-4-carboxylic Acid: A Versatile Scaffold for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic use of conformationally constrained and multifunctional chemical scaffolds is a cornerstone of modern medicinal chemistry. 4-(Piperazin-1-YL)piperidine-4-carboxylic acid represents a unique and valuable building block, integrating the privileged piperidine and piperazine heterocycles with a quaternary α-amino acid moiety. This arrangement provides a rigid three-dimensional framework, presenting multiple vectors for chemical modification and enabling precise control over the physicochemical properties essential for developing novel therapeutics.
This technical guide offers a comprehensive overview of the structure, properties, synthesis, and applications of this compound, providing field-proven insights for its effective utilization in drug discovery programs.
Chemical Structure and Physicochemical Properties
4-(Piperazin-1-YL)piperidine-4-carboxylic acid, with the CAS Number 1247083-01-7, is a non-natural, cyclic α,α-disubstituted amino acid.[1][2] Its structure features a piperidine ring substituted at the 4-position with both a piperazine ring and a carboxylic acid. This unique geminal disubstitution creates a chiral center and imparts significant conformational rigidity. The presence of two basic piperazine nitrogens, one basic piperidine nitrogen, and an acidic carboxylic acid group makes the molecule zwitterionic and highly tunable for properties like solubility and receptor engagement.
The piperazine and piperidine motifs are prevalent in numerous FDA-approved drugs, valued for their ability to improve pharmacokinetic profiles and engage with biological targets.[3][4][5] The combination of these two rings into a single scaffold offers a powerful platform for exploring chemical space.
Data Presentation: Physicochemical and Structural Identifiers
The following table summarizes key identifiers and computationally predicted physicochemical properties for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid. These predicted values are essential for initial assessments in drug design, such as evaluating potential oral bioavailability based on Lipinski's Rule of Five.
| Property | Value | Source(s) |
| IUPAC Name | 4-(Piperazin-1-yl)piperidine-4-carboxylic acid | [1] |
| CAS Number | 1247083-01-7 | [1][2] |
| Molecular Formula | C₁₀H₁₉N₃O₂ | [2] |
| Molecular Weight | 213.28 g/mol | [2] |
| SMILES | OC(=O)C1(CCNCC1)N1CCNCC1 | [2] |
| Predicted LogP | -2.1 | (Predicted) |
| Predicted pKa (Acidic) | ~2.5 (Carboxylic Acid) | (Predicted) |
| Predicted pKa (Basic) | ~9.5 (Piperazine N4), ~8.5 (Piperidine N1), ~5.0 (Piperazine N1) | (Predicted) |
| Predicted TPSA | 68.09 Ų | (Predicted) |
| Hydrogen Bond Donors | 3 | (Predicted) |
| Hydrogen Bond Acceptors | 5 | (Predicted) |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Retrosynthetic Analysis and Proposed Synthesis
A robust and scalable synthesis is critical for the utility of any chemical building block. While specific literature on the direct synthesis of this exact molecule is sparse, a logical and efficient pathway can be constructed based on well-established and reliable chemical transformations. The proposed synthesis leverages common starting materials and high-yielding reactions frequently employed in medicinal chemistry.
The core strategy involves a three-stage process:
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Scaffold Construction: Formation of the piperidinyl-piperazine core via reductive amination.
-
Amino Acid Formation: Installation of the carboxylic acid and amino functionalities at the 4-position of the piperidine ring via a modified Strecker synthesis.
-
Deprotection: Removal of protecting groups to yield the final product.
Synthesis Workflow Diagram
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthetic workflow for 4-(Piperazin-1-YL)piperidine-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure derived from analogous transformations. Researchers should optimize conditions for scale and purity.
Stage 1: Synthesis of tert-butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxopiperidine-1-carboxylate
-
Rationale: Reductive amination is a reliable method for forming C-N bonds from a ketone and an amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild and tolerant of many functional groups.[6] The use of Boc protecting groups on both piperidine and piperazine nitrogens prevents side reactions and allows for controlled, final deprotection.
-
Procedure:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add 1-Boc-piperazine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected piperidinyl-piperazine intermediate.
-
Stage 2: Synthesis via Strecker Reaction and Nitrile Hydrolysis
-
Rationale: The Strecker synthesis is a classic and effective method for producing α-amino acids from ketones.[7][8] It proceeds via an α-aminonitrile intermediate, which is then hydrolyzed. The hydrolysis of the sterically hindered nitrile requires harsh conditions, typically strong acid and heat.[9]
-
Procedure (Part A - Aminonitrile Formation):
-
In a sealed vessel, dissolve the ketone from Stage 1 (1.0 eq) in a mixture of methanol and water.
-
Add potassium cyanide (KCN, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the mixture at 50-60 °C for 24-48 hours.
-
After cooling, extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The resulting α-aminonitrile is often carried forward without extensive purification.
-
-
Procedure (Part B - Nitrile Hydrolysis):
-
Suspend the crude α-aminonitrile in concentrated hydrochloric acid (6-12 M).
-
Heat the mixture to reflux (80-100 °C) for 12-24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the acid.
-
The crude product, which is the di-Boc protected final acid, can be purified by crystallization or chromatography.
-
Stage 3: Final Deprotection
-
Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group that is stable to many reaction conditions but is readily cleaved under strong acidic conditions.
-
Procedure:
-
Dissolve the protected amino acid from Stage 2 in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Triturate the residue with diethyl ether to precipitate the product as a salt.
-
The final product can be isolated by filtration and can be further purified by recrystallization or preparative HPLC if necessary.
-
Applications in Medicinal Chemistry and Drug Development
The 4-(piperazin-1-yl)piperidine-4-carboxylic acid scaffold is a "chameleon-like" fragment that can be adapted for diverse biological targets. Its value lies in the combination of a rigid core, which reduces the entropic penalty of binding, and multiple points for diversification.
-
Kinase Inhibitors: The piperidine ring acts as a rigid scaffold to orient substituents towards key interaction points in an enzyme's active site. Derivatives of the related 4-aminopiperidine scaffold have been successfully used to develop potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in cell survival signaling that is often dysregulated in cancer.[10] The piperazine moiety can be functionalized to extend into solvent-exposed regions, improving solubility and allowing for modulation of pharmacokinetic properties.
-
GPCR Ligands: The piperazinyl-piperidine motif is a common feature in ligands for G-protein coupled receptors (GPCRs). For example, this structural class has been instrumental in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists, which act as HIV-1 entry inhibitors.[2] The nitrogen atoms of the scaffold can serve as key hydrogen bond acceptors or as protonated species forming salt bridges with acidic residues in the receptor binding pocket.
-
Peptidomimetics: As a constrained, cyclic α,α-disubstituted amino acid, this molecule can be incorporated into peptides to induce stable secondary structures, such as turns or helices.[10] This conformational pre-organization can lead to enhanced receptor affinity, selectivity, and improved metabolic stability compared to linear peptide analogues.
Safety and Handling
Based on available data for related structures, 4-(piperazin-1-yl)piperidine-4-carboxylic acid should be handled with appropriate care. It is classified as causing skin irritation and serious eye damage.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.
Conclusion
4-(Piperazin-1-YL)piperidine-4-carboxylic acid is a highly valuable and versatile building block for drug discovery. Its unique architecture, combining the proven piperidine and piperazine scaffolds with a conformationally restricted amino acid core, provides a robust platform for generating novel molecular entities. The synthetic accessibility of this compound, via established and reliable chemical transformations, further enhances its utility for medicinal chemists. Its successful application in developing potent modulators for diverse target classes underscores its potential to accelerate the discovery of next-generation therapeutics.
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Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5476-5480. Retrieved from [Link]
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Ciappi, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. Retrieved from [Link]
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McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]
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